
Methyl 4-(benzyloxy)-3-chlorobenzoate
描述
Synthesis Analysis
The synthesis of compounds similar to “Methyl 4-(benzyloxy)-3-chlorobenzoate” has been reported in the literature. For instance, the starting material methyl 4-(benzyloxy) benzoate was synthesized by the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor . Another study reported the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a benzyloxy group (C6H5CH2O-) and a chlorobenzoate group (C6H4CO2-) attached to the same carbon atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, pinacol boronic esters, which are similar to benzyloxy compounds, have been used in catalytic protodeboronation . Another study reported the use of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, which are structurally similar to chlorobenzoates, in Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, methyl 3,4,5-tris(benzyloxy)benzoate has a molecular weight of 242.27 . Another compound, 6-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol, is a light yellow solid with a melting point of 125 °C .作用机制
The mechanism of action of Methyl 4-(benzyloxy)-3-chlorobenzoate is not well understood. However, it is believed to act as a nucleophile in organic chemistry reactions, where it can undergo substitution reactions with other compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound. However, it is not used as a drug and is not intended for human consumption.
实验室实验的优点和局限性
One of the main advantages of using Methyl 4-(benzyloxy)-3-chlorobenzoate in lab experiments is its relatively simple synthesis process. It is also a stable compound that can be stored for long periods without significant degradation. However, one of the limitations of using this compound is its potential toxicity, which may require special handling and disposal procedures.
未来方向
There are several potential future directions for research involving Methyl 4-(benzyloxy)-3-chlorobenzoate. One area of interest is the development of new synthetic routes and methods for producing this compound. Another area of interest is the investigation of its potential applications in the development of new drugs or agrochemicals. Additionally, further research may be needed to fully understand the mechanism of action and potential toxicity of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields, including organic chemistry and pharmaceuticals. Its synthesis process is relatively simple, and it can be used as a starting material for the synthesis of other compounds. However, further research is needed to fully understand its mechanism of action and potential toxicity.
科学研究应用
Methyl 4-(benzyloxy)-3-chlorobenzoate has a wide range of potential applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It can also be used as a reagent in organic chemistry reactions, such as esterification and nucleophilic substitution reactions.
属性
IUPAC Name |
methyl 3-chloro-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIHIALOAKCGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
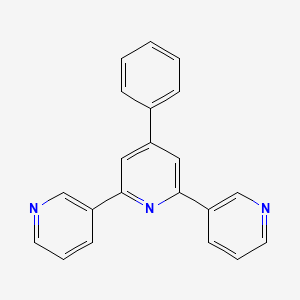
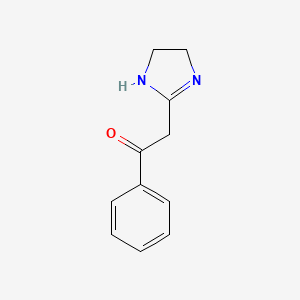

![1H-Imidazo[4,5-G]quinazolin-8-amine](/img/structure/B3353219.png)

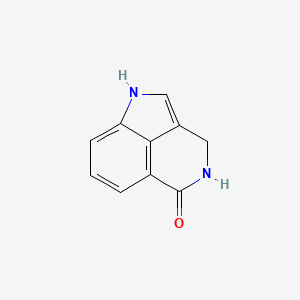
![Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3353234.png)
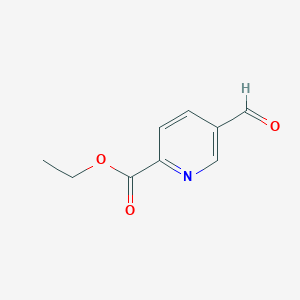

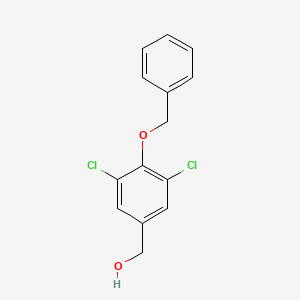
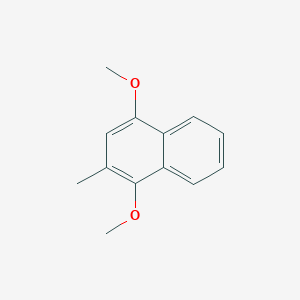
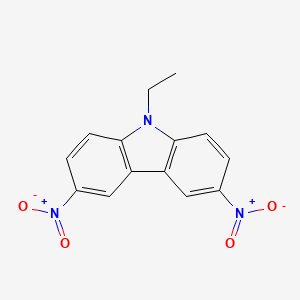
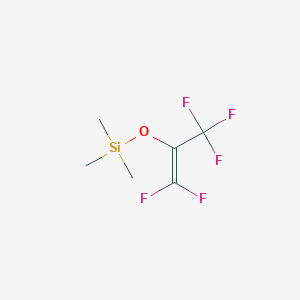
![7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3353280.png)
